1-Methyl-1H-indazol-6-amin

Übersicht

Beschreibung

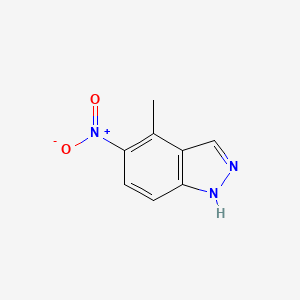

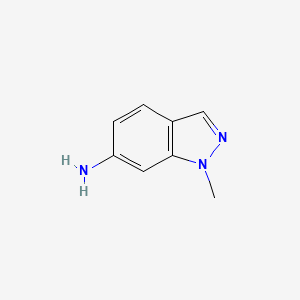

The compound 1-methyl-1H-indazol-6-amine is a derivative of the 1H-indazole class, which is a heterocyclic compound that has been extensively studied due to its relevance in medicinal chemistry and material science. The indazole nucleus is a fused structure combining a pyrazole ring and a benzene ring, which can be functionalized to yield a variety of biologically active compounds.

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives like 1-methyl-1H-indazol-6-amine, can be achieved through various methods. A practical, metal-free synthesis approach has been developed, which is mild and affords the desired compounds in good to excellent yields. This method involves the selective activation of o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine at low temperatures, which is amenable to scale-up .

Molecular Structure Analysis

While the specific molecular structure of 1-methyl-1H-indazol-6-amine is not detailed in the provided papers, related compounds such as 1H-1,2,3-triazol-4-yl and pyrimidin-2-amine derivatives have been structurally characterized. These compounds exhibit intramolecular hydrogen bonding and form supramolecular networks through intermolecular interactions. The molecular geometry and electronic structure properties of these compounds have been studied using density functional theory (DFT) calculations, which provide insights into their reactivity and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of indazole derivatives can be inferred from studies on similar compounds. For instance, the interaction between triazines and triazol-3-amines has been explored, leading to the synthesis of functionalized pyridines. These reactions proceed without significant transformation of certain substituent groups, such as the methylsulfanyl group, as evidenced by NMR and X-ray crystallography data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-indazol-6-amine can be related to those of similar heterocyclic compounds. For example, the photophysical properties of triazol-3-amines have been investigated, revealing fluorescence and aggregation-induced emission (AIE) characteristics . Additionally, the thermal properties and stability of these compounds can be assessed through DFT studies and experimental techniques such as NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

“1-Methyl-1H-indazol-6-amin” ist eine chemische Verbindung, die häufig in der chemischen Forschung verwendet wird. Sie ist ein Baustein bei der Synthese verschiedener komplexer Moleküle. Diese Verbindung ist bei Chemielieferanten wie Sigma-Aldrich erhältlich , was ihre Bedeutung in der chemischen Forschung und Entwicklung unterstreicht.

Antikrebsmittel

Eine der wichtigsten Anwendungen von “this compound” liegt im Bereich der Krebsforschung. Eine Reihe von 6-substituierten Aminoindazol-Derivaten, darunter “this compound”, wurde entwickelt, synthetisiert und auf ihre biologischen Aktivitäten hin untersucht . Eine dieser Verbindungen, N-(4-Fluorbenzyl)-1,3-dimethyl-1H-indazol-6-amin, zeigte eine potente antiproliferative Aktivität in menschlichen Dickdarmkrebszellen (HCT116) . Diese Verbindung unterdrückte auch bemerkenswert die IDO1-Proteinexpression .

Immuntherapie

Die gleiche Verbindung, N-(4-Fluorbenzyl)-1,3-dimethyl-1H-indazol-6-amin, wurde auch im Kontext der Immuntherapie untersucht . Immuntherapie ist eine Art der Krebsbehandlung, die das Immunsystem bei der Bekämpfung von Krebszellen unterstützt. Diese Verbindung hat in diesem Bereich Potenzial gezeigt, was sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung als potenzielles Antikrebsmittel macht .

Zellzyklusstudien

In Zellzyklusstudien war die suppressive Aktivität von N-(4-Fluorbenzyl)-1,3-dimethyl-1H-indazol-6-amin in HCT116-Zellen mit der G2/M-Zellzyklusarretierung verbunden . Dies deutet darauf hin, dass die Verbindung verwendet werden könnte, um Zellzyklusdynamiken zu untersuchen und möglicherweise neue Behandlungen für Krankheiten zu entwickeln, die mit Zellzyklusdysregulation zusammenhängen .

Arzneimittelresistenzforschung

Die Verbindung wurde auch in der Forschung zur Arzneimittelresistenz eingesetzt, einer der größten Herausforderungen in der Krebsbehandlung . Durch die Untersuchung, wie Krebszellen auf diese Verbindung reagieren, können Forscher Erkenntnisse über die Mechanismen der Arzneimittelresistenz gewinnen und Strategien entwickeln, um sie zu überwinden .

Inhibitor-Design

Die Verbindungen wurden ursprünglich als Inhibitoren von Indolamin-2,3-Dioxygenase 1 (IDO1) entwickelt . IDO1 ist ein Enzym, das am Abbau von Tryptophan, einer essentiellen Aminosäure, beteiligt ist, und es spielt eine entscheidende Rolle in der Immunantwort. Inhibitoren von IDO1 werden auf ihr Potenzial untersucht, das Immunsystem zu modulieren und Krankheiten wie Krebs zu behandeln .

Zukünftige Richtungen

Indazole-containing derivatives, including 1-methyl-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new methods for the synthesis of indazole derivatives and exploring their potential biological activities .

Wirkmechanismus

Target of Action

1-Methyl-1H-indazol-6-amine is a derivative of indazole, a heterocyclic compound that has been found to have a broad range of biological activities . These kinases play a crucial role in cell cycle regulation and are often targets in cancer treatment .

Mode of Action

For instance, some indazole derivatives have been found to suppress the expression of IDO1 protein, a key player in the immune response .

Biochemical Pathways

For example, the inhibition of kinases like CHK1, CHK2, and h-sgk can disrupt cell cycle regulation, potentially leading to cell death .

Result of Action

Some indazole derivatives have been found to exhibit potent anti-proliferative activity in human colorectal cancer cells (hct116), indicating their potential as anticancer agents .

Biochemische Analyse

Cellular Effects

The effects of 1-methyl-1H-indazol-6-amine on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest in human colorectal cancer cells (HCT116) by inhibiting the expression of IDO1 . This leads to a reduction in cell proliferation and promotes apoptosis. Furthermore, 1-methyl-1H-indazol-6-amine influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment.

Molecular Mechanism

At the molecular level, 1-methyl-1H-indazol-6-amine exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can modulate immune responses and enhance anti-tumor activity. Additionally, 1-methyl-1H-indazol-6-amine can interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-indazol-6-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 1-methyl-1H-indazol-6-amine can maintain its inhibitory effects on IDO1 and its anti-proliferative activity in cancer cells for several weeks. The compound’s stability and efficacy may decrease over time, necessitating proper storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of 1-methyl-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, 1-methyl-1H-indazol-6-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

1-methyl-1H-indazol-6-amine is involved in several metabolic pathways, primarily through its interaction with IDO1. By inhibiting IDO1, the compound affects the tryptophan-kynurenine pathway, leading to changes in metabolic flux and metabolite levels . This modulation of the tryptophan-kynurenine pathway can have significant implications for immune responses and cancer progression. Additionally, 1-methyl-1H-indazol-6-amine may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of 1-methyl-1H-indazol-6-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and may interact with specific transporters or binding proteins to facilitate its distribution . Once inside the cell, 1-methyl-1H-indazol-6-amine can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

1-methyl-1H-indazol-6-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with IDO1 and other biomolecules involved in cell signaling pathways . Additionally, 1-methyl-1H-indazol-6-amine may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and therapeutic potential.

Eigenschaften

IUPAC Name |

1-methylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKNUPJYGSOVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357028 | |

| Record name | 1-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74728-65-7 | |

| Record name | 1-Methyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74728-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)